Chemical and physical properties of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Chemical and physical properties of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Executive Summary
The compound 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) is a specialized heterocyclic building block featuring a 5,5-dimethylhydantoin core substituted at the N1 position with an acetonitrile moiety. Because the hydantoin scaffold is a privileged structure in medicinal chemistry and materials science, functionalizing the sterically hindered and less acidic N1 position unlocks unique conformational spaces for drug discovery. This whitepaper provides a comprehensive analysis of its physicochemical properties, the chemical logic governing its regioselective synthesis, and self-validating experimental protocols for its preparation and analysis.
Structural and Physicochemical Profiling
Understanding the physical properties of this molecule is critical for predicting its behavior in synthetic workflows and biological assays. The addition of the cyanomethyl group at the N1 position eliminates a key hydrogen bond donor compared to the parent 5,5-dimethylhydantoin, significantly altering its solubility and partition coefficient.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile |
| CAS Registry Number | 1311317-21-1 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Exact Mass | 167.0695 Da |
| Topological Polar Surface Area (TPSA) | ~90.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 (N3-H) / 3 (C=O, C=O, C≡N) |
| Predicted LogP | 0.15 – 0.45 |
| InChI Key | ZPPPTNFEUBIOKO-UHFFFAOYSA-N |
| Solubility Profile | Soluble in DMF, DMSO, MeCN; Moderately soluble in H₂O |
Note: Solubility extrapolations are based on the [3], which exhibits high solubility in polar aprotic solvents.
Chemical Reactivity & Regioselective Synthesis
The N1 vs. N3 Acidity Paradigm
The hydantoin ring contains two nitrogen atoms with distinct electronic environments. The N3 proton is flanked by two carbonyl groups (C2 and C4), allowing its conjugate base to delocalize negative charge across both oxygen atoms. Consequently, N3 is relatively acidic (pKa ~8.5). In contrast, the N1 proton is adjacent to only one carbonyl (C2) and an sp³-hybridized carbon (C5), limiting resonance stabilization and resulting in a much higher pKa (~11.0).
Direct alkylation of 5,5-dimethylhydantoin with bromoacetonitrile using a mild base (e.g., K₂CO₃) will exclusively yield the N3-alkylated isomer. To synthesize the N1-acetonitrile derivative, chemists must employ a regioselective protection-alkylation-deprotection strategy. As detailed in [1], manipulating these pKa differences is the cornerstone of hydantoin derivatization.
Mechanistic Strategy: Why PMB and CAN?
To achieve N1-alkylation, N3 must be transiently blocked.
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Protection: We utilize p-methoxybenzyl chloride (PMB-Cl).
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Alkylation: With N3 blocked, a strong base like Sodium Hydride (NaH) is used to deprotonate the less acidic N1, followed by nucleophilic attack on bromoacetonitrile.
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Deprotection (Causality): Standard benzyl deprotection uses catalytic hydrogenation (H₂/Pd-C). However, applying H₂/Pd-C to our intermediate would disastrously reduce the sensitive nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Therefore, PMB is chosen because it can be oxidatively cleaved using Ceric Ammonium Nitrate (CAN), leaving the nitrile perfectly intact.
Regioselective synthesis pathway for N1-alkylated hydantoin via PMB protection.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis Workflow
This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each chemical transformation.
Step 1: N3-Protection
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Dissolve 5,5-dimethylhydantoin (1.0 eq) in anhydrous DMF (0.5 M).
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Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to selectively deprotonate N3.
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Dropwise add PMB-Cl (1.1 eq). Heat to 60°C for 4 hours.
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Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 129.06 [M+H]⁺) is replaced by the PMB-intermediate mass (m/z 249.12 [M+H]⁺).
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Quench with water, extract with EtOAc, and concentrate to yield Intermediate 1.
Step 2: N1-Alkylation
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Dissolve Intermediate 1 (1.0 eq) in anhydrous THF at 0°C under an inert N₂ atmosphere.
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Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Causality: The strong base is mandatory to abstract the N1 proton (pKa ~11).
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After H₂ evolution ceases, add bromoacetonitrile (1.5 eq) and allow warming to room temperature over 2 hours.
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Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The highly lipophilic Intermediate 2 will elute significantly faster than Intermediate 1.
Step 3: Oxidative Deprotection
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Dissolve Intermediate 2 in a 4:1 mixture of Acetonitrile/Water.
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Add Ceric Ammonium Nitrate (CAN, 3.0 eq) portion-wise at 0°C. Causality: CAN oxidizes the electron-rich PMB aromatic ring, releasing the free N3-H without reducing the nitrile.
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Stir for 1 hour. Quench with saturated aqueous NaHCO₃.
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Extract with Dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to isolate the final product.
Protocol B: HPLC-UV/MS Analytical Verification
Hydantoins lack highly conjugated extended chromophores; therefore, low-wavelength UV detection or mass spectrometry is required.
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Column Selection: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Low-silanol columns prevent peak tailing caused by secondary interactions with the hydantoin's imide/amide nitrogens.
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Mobile Phase:
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Phase A: 0.1% Formic Acid in MS-grade H₂O.
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Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
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Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
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Detection: UV at 210 nm and ESI+ MS.
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Self-Validation: Inject a blank (Mobile Phase A) to confirm no column carryover. The target compound will present a sharp peak with an extracted ion chromatogram (XIC) of m/z 168.07 [M+H]⁺.
Applications in Drug Discovery
The 5,5-dimethylhydantoin scaffold is a highly versatile pharmacophore. While historical applications focused on voltage-gated sodium channels (e.g., the antiepileptic drug Phenytoin), modern research has expanded its utility. As demonstrated in recent studies on [2], N-alkylated hydantoins serve as potent inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, acting as critical antibiotic adjuvants.
The N1-acetonitrile derivative serves as a rigidified, polar-functionalized intermediate that can be further elaborated (e.g., reduction of the nitrile to a primary amine, or tetrazole formation) to probe these complex biological targets.
Pharmacological targets of 5,5-dimethylhydantoin derivatives.
References
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Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews (ACS Publications) URL:[Link]
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Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Molecules (MDPI) URL:[Link]
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Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
